molecular formula C10H9ClN2O2S B12110074 Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B12110074
M. Wt: 256.71 g/mol
InChI Key: KZWHHGTWQMAWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate (CAS 1362710-65-3) is a high-purity chemical building block designed for research applications. This compound belongs to the thieno[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities. The reactive 4-chloro group on the pyrimidine ring makes this ester a versatile intermediate for synthesizing diverse derivatives, primarily through nucleophilic aromatic substitution, to create novel compounds for biological evaluation . This scaffold is of significant pharmacological interest, particularly in anticancer research. Thienopyrimidines are recognized as bioisosteres of quinazolines and natural nitrogenous bases, which allows them to interact effectively with biological targets . Recent studies highlight that 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, which can be synthesized from precursors like this compound, demonstrate promising anti-proliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, related classical thieno[2,3-d]pyrimidine structures have been developed as potent dual inhibitors of key folate-metabolizing enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting excellent in vitro antitumor activity . This compound is intended for research use only and is not meant for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)8-12-7(11)6-4-5(2)16-9(6)13-8/h4H,3H2,1-2H3

InChI Key

KZWHHGTWQMAWIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(S2)C)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination with POCl₃

A representative procedure involves refluxing the dihydroxy intermediate (e.g., ethyl 6-methylthieno[2,3-d]pyrimidine-2,4-diol) in excess POCl₃ (5–10 equiv) at 110°C for 4–6 hours. This converts both hydroxyl groups to chlorides, yielding ethyl 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine as an intermediate. Key parameters include:

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents5–10<70% → >85%
Temperature110–120°CBelow 100°C: <50%
Catalytic BasePyridine (0.1 equiv)Yield +15–20%

The dichloro intermediate is then selectively hydrolyzed or substituted at position 4 while retaining the ester at position 2.

Selective Monochlorination

Achieving mono-chlorination at position 4 without affecting position 2 requires careful stoichiometry. Using 1.2 equiv of POCl₃ in dichloroethane at 80°C for 2 hours selectively chlorinates the more reactive 4-position hydroxyl group, preserving the ester functionality. This method avoids protective groups but demands precise reaction monitoring to prevent over-chlorination.

Esterification and Carboxylate Group Installation

The ethyl carboxylate group at position 2 is typically introduced early in the synthesis via one of two strategies:

Pre-cyclization Ester Incorporation

Starting with ethyl 3-cyano-4-methylthiophene-2-carboxylate ensures the ester group is already positioned for cyclization. For example, reacting this precursor with formamidine acetate in DMF at 120°C directly forms ethyl 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-carboxylate, which is then chlorinated. Advantages include:

  • Fewer synthetic steps (ester present from outset)

  • Higher overall yields (65–75%)

  • Reduced side reactions compared to post-cyclization esterification

Post-cyclization Esterification

Comparative Analysis of Synthetic Routes

The table below evaluates three principal methodologies based on data from analogous syntheses:

MethodKey StepsYield (%)Purity (%)Scalability
Pre-cyclization ester + POCl₃Cyclization → Chlorination7298High
Post-cyclization MitsunobuCyclization → Esterification3885Low
One-pot cyclization-chlorinationSimultaneous ring formation + Cl6592Moderate

The pre-cyclization approach offers the best balance of yield and scalability, though it requires specialized starting materials. One-pot methods reduce purification steps but struggle with regiochemical control.

Purification and Characterization

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 → 1:1). Recrystallization from acetonitrile or ethanol improves purity to >95%. Key characterization data for intermediates includes:

  • Ethyl 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine

    • 1H^1H NMR (CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H), 2.68 (s, 3H), 4.48 (q, J=7.1 Hz, 2H), 7.12 (s, 1H)

    • MS (ESI+): m/z 275.0 [M+H]⁺

  • Final Product

    • Theoretical 13C^13C NMR: δ 165.8 (C=O), 158.2 (C-Cl), 142.3 (pyrimidine C), 14.1 (CH₂CH₃)

Challenges and Optimization Opportunities

Common synthetic hurdles include:

  • Over-chlorination : Addressed by using stoichiometric POCl₃ and low temperatures during monochlorination.

  • Ester hydrolysis : Mitigated by avoiding aqueous workups until final stages.

  • Regiochemical impurities : Reduced via high-purity starting materials and controlled cyclization conditions.

Future directions involve catalytic asymmetric synthesis for enantiomerically pure derivatives and flow chemistry approaches to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

    Oxidation and Reduction:

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have shown promising results as potential antiviral , anticancer , and antimicrobial agents :

  • Antiviral Activity :
    • Compounds derived from this thienopyrimidine have demonstrated efficacy against several viruses. For instance, studies indicate that certain derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors.
  • Anticancer Activity :
    • Research has shown that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. In vitro studies have reported significant antiproliferative effects against various cancer cell lines:
      Cancer Cell LineEC50 (µM)
      MCF-7 (Breast)10.5
      A549 (Lung)12.3
      HepG2 (Liver)8.7
  • Antimicrobial Activity :
    • The compound exhibits activity against multiple bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent:
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus32
      Escherichia coli64

Chemical Biology

In chemical biology, this compound is utilized for studying enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a valuable tool for elucidating biochemical pathways.

Material Science

The compound is also explored for its potential in developing organic electronic materials. Its unique electronic properties and stability make it suitable for applications in organic photovoltaics and other electronic devices.

Case Studies

  • Study on Anticancer Properties :
    In a study focusing on the anticancer effects of derivatives of this compound, researchers observed that certain compounds significantly inhibited the growth of cancer cells while sparing normal cells, highlighting their therapeutic potential.
  • Enzyme Inhibition Studies :
    Research demonstrated that derivatives of this compound effectively inhibited key enzymes involved in cancer cell proliferation and survival pathways, providing insights into their mechanisms of action.

Comparative Analysis with Related Compounds

To further understand the unique biological profile of this compound, a comparative analysis with related compounds was conducted:

Compound NameBiological ActivityNotable Features
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylateModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Comparison with Similar Compounds

Structural Analogues with Thieno[2,3-d]pyrimidine Core

Compound Name Substituents Molecular Formula Biological Activity/Applications Key Differences vs. Target Compound
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (QA-1780) Cl at position 4, no methyl group, thieno[3,2-d]pyrimidine core C₉H₇ClN₂O₂S Intermediate for kinase inhibitors Different ring fusion ([3,2-d] vs. [2,3-d]); absence of methyl group
Ethyl 6-ethyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylate Ethyl at position 6, dihydro-4-oxo group C₁₁H₁₃N₂O₃S Antiallergy (histamine release inhibition) Oxo group introduces hydrogen-bonding capability; altered ring saturation
Ethyl 2-(4-chlorophenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate (IIIe) 4-Morpholino, 4-chlorophenyl, methyl at position 5 C₂₁H₂₁ClN₄O₃S Anticancer (kinase inhibition) Bulky morpholino and phenyl groups enhance target specificity

Key Observations :

  • Ring Fusion and Substituent Position : The [2,3-d] vs. [3,2-d] fusion alters electronic distribution and steric effects, impacting binding to biological targets .
  • Functional Groups: The presence of oxo (C=O) or morpholino groups enhances hydrogen bonding or solubility, respectively, compared to the methyl and chloro groups in the target compound .

Analogues with Pyrido[2,3-d]pyrimidine Core

Compound Name Substituents Molecular Formula Biological Activity/Applications Key Differences vs. Target Compound
Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-pyrido[2,3-d]pyrimidine-2-carboxylate Chlorophenyl, cyano, cyclohexyl, dioxo groups C₂₅H₂₂ClN₅O₄ Cytotoxicity (apoptosis induction via PIM-1 kinase) Pyrido core replaces thieno; multiple electron-withdrawing groups
Ethyl 3-amino-5-thioxo-6-(2,4,6-trimethoxyphenyl)-pyrido[2,3-d]thiazolo[3,2-a]pyrimidine-2-carboxylate Trimethoxyphenyl, thioxo, amino groups C₃₀H₃₀N₄O₈S₂ Antimicrobial (broad-spectrum activity) Extended conjugation and bulky aryl groups enhance membrane penetration

Key Observations :

  • Substituent Complexity: Bulky aryl or electron-withdrawing groups (e.g., cyano, thioxo) enhance target selectivity but may reduce metabolic stability .

Key Observations :

  • The target compound’s methyl and chloro substituents balance lipophilicity and stability, making it versatile for further derivatization .
  • Oxo-containing analogues (e.g., ) exhibit lower thermal stability, limiting their utility in high-temperature reactions.

Biological Activity

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate (CAS No. 101667-98-5) is a compound belonging to the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H9ClN2O2S
  • Molecular Weight : 256.71 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with an ethyl ester functional group and a chlorine substituent at the 4-position.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thienopyrimidines possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Research indicates that thienopyrimidine derivatives can inhibit cancer cell proliferation. This compound has been tested in vitro against several cancer cell lines, showing promising results.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis by inhibiting enzymes like DNA polymerase.
  • Disruption of Cell Membrane Integrity : Its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thienopyrimidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .

Anticancer Research

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that this compound inhibited cell proliferation by inducing apoptosis. The IC50 values were recorded at approximately 12 µM for MCF-7 cells and 15 µM for HeLa cells .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition demonstrated that the compound acts as a selective inhibitor of certain kinases involved in tumor growth. In particular, it was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AnticancerMCF-7IC50 = 12 µM
Enzyme InhibitionCDK1Inhibition observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate, and how do starting material choices impact the reaction pathway?

  • The compound is typically synthesized via cyclization of precursors such as 2-aminothiophene-3-carboxylate derivatives. A common approach involves reacting ethyl chloroformate with a thiophene-based intermediate in the presence of a base (e.g., triethylamine) to form the thieno[2,3-d]pyrimidine core . Solvent selection (e.g., DMF or ethanol) and reaction temperature significantly influence yield, with reflux conditions often employed to drive cyclization .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography (using SHELX programs like SHELXL for refinement) confirms the crystal structure . NMR spectroscopy (¹H and ¹³C) identifies substituent positions and purity, while IR spectroscopy verifies functional groups (e.g., ester C=O at ~1718 cm⁻¹) . HPLC ensures purity (>95%) and monitors reaction progress .

Q. What biological activities have been reported, and what in vitro models validate these findings?

  • The compound exhibits anticancer activity via folate transport inhibition in cell lines like HeLa and MCF-7 . Antimicrobial assays (e.g., agar diffusion) and enzyme inhibition studies (e.g., kinase assays) are used to evaluate efficacy . Structural analogs with methyl or ethyl groups show varied receptor selectivity, underscoring the need for substituent-specific testing .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance yield and scalability?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics. Catalyst screening (e.g., Lewis acids) may reduce side products. TLC monitoring ensures reaction completion, and recrystallization (ethanol/water) enhances purity . Multi-step protocols with intermediates (e.g., 4-chloro-6-methyl precursors) achieve >50% yields in scaled reactions .

Q. What methodologies resolve contradictions in reported biological mechanisms (e.g., anticancer vs. anti-inflammatory activity)?

  • Comparative dose-response studies across cell lines (e.g., cancer vs. normal cells) clarify selectivity . Target validation (e.g., siRNA knockdown) confirms mechanisms like folate transport inhibition. Structural-activity relationship (SAR) analysis of analogs distinguishes substituent-driven effects (e.g., methyl vs. propyl groups) .

Q. How do substituents on the thieno[2,3-d]pyrimidine core alter physicochemical properties and bioactivity?

  • Methyl groups at the 6-position reduce lipophilicity (logP ~2.1) compared to propyl substituents (logP ~3.5), impacting membrane permeability . Chlorine at the 4-position enhances electrophilicity, favoring interactions with cysteine-rich enzyme active sites . Computational modeling (e.g., DFT) predicts binding affinities to guide SAR .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis. Use nitrogen atmospheres for oxygen-sensitive intermediates .
  • Characterization : Combine X-ray data with NMR/IR for unambiguous assignment. High-resolution mass spectrometry (HRMS) confirms molecular weight .
  • Biological Testing : Include positive controls (e.g., methotrexate for folate inhibition) and validate assays across multiple replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.